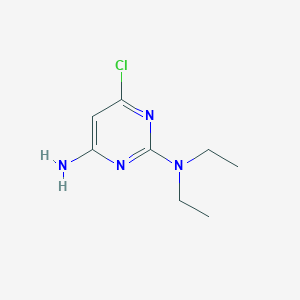

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIFPSPUDAGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541097 | |

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-38-1 | |

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The amino group at position 2 acts as a nucleophile, attacking the ethyl halide to form a diethylamino group. The reaction proceeds via nucleophilic substitution (Sₙ2), with the base deprotonating the amine to enhance reactivity.

Key Steps

- Starting Material : 2,4-Diamino-6-chloropyrimidine.

- Reagents : Ethyl iodide (or ethyl bromide) and a base (e.g., sodium hydride, potassium carbonate).

- Solvent : Polar aprotic solvents like DMF or THF.

- Conditions : Reflux (80–100°C) for 6–18 hours.

Example Protocol

| Parameter | Value/Description |

|---|---|

| Starting Material | 2,4-Diamino-6-chloropyrimidine (1.75 g) |

| Ethyl Iodide | Excess (2–3 equivalents) |

| Base | Sodium hydride (NaH) |

| Solvent | DMF (10–20 mL) |

| Temperature | Reflux (80–95°C) |

| Time | 18 hours |

| Yield | 82–89% |

| Purity | >95% (HPLC) |

Amination of 4,6-Dichloropyrimidine Derivatives

This approach involves sequential amination and alkylation steps to introduce substituents at positions 2 and 4.

Reaction Sequence

- Step 1 : Amination of 4,6-dichloropyrimidine with diethylamine to introduce the N²,N²-diethylamino group.

- Step 2 : Introduction of the amino group at position 4 via ammonolysis.

Key Steps

- Starting Material : 4,6-Dichloropyrimidine.

- Reagents : Diethylamine, ammonia, or amines.

- Conditions : High-temperature amination (100–120°C).

Example Protocol

| Parameter | Value/Description |

|---|---|

| Starting Material | 4,6-Dichloropyrimidine (5.0 kg) |

| Diethylamine | 2–8 equivalents |

| Solvent | Water or ethanol |

| Temperature | 30–60°C |

| Time | 4–8 hours |

| Yield (Step 1) | 89–92% |

Chlorination and Subsequent Alkylation

This method first introduces chlorine at position 6 and then alkylates the amino group at position 2.

Reaction Sequence

- Step 1 : Chlorination of 2,4-diaminopyrimidine using phosphorus oxychloride (POCl₃).

- Step 2 : Alkylation of the resulting 2,4-diamino-6-chloropyrimidine with ethyl halides.

Key Steps

- Step 1 : React 2,4-diaminopyrimidine with POCl₃ at 90–110°C.

- Step 2 : Treat the product with ethyl iodide and NaH in DMF.

Example Protocol

| Parameter | Value/Description |

|---|---|

| Starting Material | 2,4-Diaminopyrimidine (12.6 g) |

| POCl₃ | 3.5–5 equivalents |

| Temperature (Step 1) | 105°C |

| Time (Step 1) | 6 hours |

| Yield (Step 1) | 70–82% |

| Ethyl Iodide (Step 2) | 2 equivalents |

| Yield (Step 2) | 82% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation with Ethyl Halides | High selectivity, scalable | Requires excess ethyl iodide | 82–89 | >95 |

| Amination of Dichloropyrimidines | Low-cost starting material | Multi-step process, by-products | 70–92 | 95–99 |

| Chlorination + Alkylation | Industrial scalability | Use of hazardous POCl₃ | 70–82 | 99.2 |

Data Sources :

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Research: The compound is studied for its biological activity and potential as a lead compound in drug discovery.

Industrial Research: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine Herbicides (e.g., Simazine)

- Core Structure : Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) features a triazine ring with three nitrogen atoms, distinct from the pyrimidine core of the target compound .

- Substituents : Both compounds share chlorine at position 6 and diethyl groups, but simazine has diethyl substituents at N2 and N4, whereas the pyrimidine derivative has diethyl groups only at N2.

- In contrast, the pyrimidine derivative’s applications remain speculative but may diverge due to its heterocyclic core, which is more common in pharmaceuticals (e.g., kinase inhibitors in ).

- Degradation: Triazines like simazine undergo hydrolytic dechlorination and dealkylation via enzymes (e.g., AtzA/B/C), yielding non-toxic metabolites . Pyrimidine degradation pathways are less clear but may differ due to structural dissimilarities.

Pyrimidine Derivatives

a) 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine ()

- Substituents : Dimethyl groups at N2 instead of diethyl.

- Toxicity : Classified under GHS with hazards H318 (eye damage) and H400 (aquatic toxicity), suggesting stricter handling requirements .

b) 6-Chloro-N4-methylpyrimidine-2,4-diamine ()

- Substituents : Methyl group at N4 versus diethyl at N2.

- Biological Activity : Positional substitution differences may influence binding affinity in biological systems. For example, N4-methyl derivatives are explored in lysosome inhibition (), whereas N2-diethyl groups could modulate kinase interactions .

c) AZD1480 ()

- Substituents : Complex fluoropyrimidinyl and pyrazolyl groups.

- Applications : Acts as a Jak2 inhibitor, demonstrating the pyrimidine core’s versatility in drug design. The target compound’s simpler substituents may limit its therapeutic utility but enhance suitability for agrochemical roles.

Physicochemical and Toxicological Comparison

Degradation and Environmental Impact

- Triazines like simazine are degraded via enzymatic pathways (AtzA/B/C), but pyrimidines may follow distinct routes due to structural differences. The diethyl groups could slow microbial degradation, increasing environmental persistence relative to dimethyl analogs .

Biological Activity

6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and diethylamino groups attached to the pyrimidine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug discovery.

The compound can be synthesized through the reaction of 6-chloropyrimidine-2,4-diamine with diethylamine under controlled conditions. The resulting product is purified to achieve the desired quality and yield. Its chemical structure is pivotal in determining its biological interactions and efficacy.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular processes such as proliferation, migration, and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this compound have demonstrated effectiveness against various bacterial strains .

- Antifungal Properties : The compound's structural features suggest potential antifungal activity. Research indicates that chlorine substitutions on related compounds enhance antifungal efficacy against phytopathogenic fungi .

- Inhibition of Cancer Cell Proliferation : Similar pyrimidine derivatives have been reported to inhibit cell proliferation in cancer cell lines. For example, chloroethyl pyrimidine nucleosides showed significant inhibitory effects on A431 vulvar epidermal carcinoma cells .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like hypertension through modulation of the angiotensin-converting enzyme (ACE) .

Case Studies

Several studies highlight the biological activity of related compounds:

- Study on Antifungal Activity : A series of pyrimidine derivatives were synthesized and tested for their antifungal properties against various fungi. Compounds with chlorine substitutions exhibited superior antifungal activity compared to their non-chlorinated counterparts .

- Cancer Cell Line Testing : In vitro studies demonstrated that certain pyrimidine derivatives significantly inhibited the growth and invasion of cancer cell lines, suggesting their potential as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Q & A

Q. What are the key structural features of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, and how are they determined?

The compound’s structure is characterized by a pyrimidine ring with chloro (Cl) and diethylamino (N2,N2-diethyl) substituents at positions 6 and 2/4, respectively. Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. For example, SCXRD analysis of a related compound, 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine, revealed a planar pyrimidine ring with hydrogen-bonded chains formed via amino groups and annular nitrogen atoms . Molecular weight (144.562 g/mol) and formula (C4H5ClN4) are validated using mass spectrometry and elemental analysis .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves nucleophilic substitution reactions on a pre-functionalized pyrimidine core. For example:

- Step 1 : Chlorination of pyrimidine derivatives using POCl3 or other chlorinating agents.

- Step 2 : Amination with diethylamine under controlled temperature (e.g., 60–80°C) in anhydrous solvents (e.g., THF or DMF). Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance reaction efficiency, as seen in analogous pyrimidine derivatives .

Q. How is the compound purified and stored to ensure stability?

Purification via column chromatography (silica gel, eluent: CHCl3/CH3OH) or recrystallization (ethanol/water) is common. Storage requires inert atmospheres (argon/nitrogen) and low temperatures (2–8°C) to prevent decomposition, as recommended for hygroscopic pyrimidine analogs .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysis : Add catalytic Pd or Cu to accelerate amination steps.

- Analytical Monitoring : Track reaction progress via TLC or HPLC. For example, HPLC purity >97% was achieved for structurally similar kinase inhibitors by optimizing reaction time and stoichiometry .

- Table 1 : Comparison of synthesis parameters for pyrimidine derivatives.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Time | 12–24 h | 30–60 min |

| Yield | 60–70% | 85–90% |

| Purity (HPLC) | 90–95% | 97–99% |

Q. What advanced analytical techniques resolve structural ambiguities or data contradictions?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 402.79 for a related compound ).

- Multinuclear NMR : 1H/13C NMR identifies substituent environments (e.g., δ 4.38 ppm for CH2 groups in diethylamino moieties ).

- SCXRD : Resolves stereochemical ambiguities, as shown in studies with R factors <0.06 .

Q. How do substituents influence physicochemical properties and biological activity?

- Chloro Group : Enhances electrophilicity, facilitating nucleophilic substitutions.

- Diethylamino Groups : Improve solubility in organic solvents and modulate hydrogen-bonding capacity. Analogous compounds (e.g., triazine herbicides like simazine) show that N-alkylation reduces phytotoxicity but increases metabolic stability .

Q. How can computational methods predict reactivity or supramolecular interactions?

Density Functional Theory (DFT) simulations model hydrogen-bonding networks and π-π stacking interactions. For instance, studies on pyrimidine derivatives revealed stable dimer formations via N–H···N bonds, aligning with SCXRD data .

Addressing Data Contradictions

Q. How should researchers reconcile discrepancies in reported biological activities?

- Experimental Design : Standardize assays (e.g., enzyme inhibition IC50 vs. cell-based viability).

- Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., kinase inhibition vs. off-target effects) .

- Case Study : Aurora kinase inhibitors with similar pyrimidine scaffolds showed activity variations due to substituent electronic effects .

Methodological Recommendations

- Synthetic Reproducibility : Document reaction conditions (solvent purity, temperature gradients).

- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook ).

- Safety Protocols : Follow GHS guidelines (e.g., H302/H315 hazard codes) for handling chlorinated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.